2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide
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Description
2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O3 and its molecular weight is 423.86. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as 8-chloro-3-phenyl-1,2,4-triazolo[4,3-a]pyrazine, are known to interact withPoly (ADP-ribose) Polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair, genomic stability, and programmed cell death.
Mode of Action
Related compounds have been found to inhibitc-Met kinase , a protein that plays a crucial role in cell growth, survival, and migration. Inhibition of c-Met kinase can lead to the suppression of these cellular processes, which is often desirable in the treatment of certain types of cancer .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may affect pathways related toDNA repair and cell proliferation . By interacting with PARP and potentially inhibiting c-Met kinase, the compound could disrupt these pathways, leading to effects such as slowed cell growth or induced cell death .
Result of Action
Based on the potential targets and pathways, it can be hypothesized that the compound may lead todisruption of DNA repair processes and inhibition of cell proliferation . These effects could potentially make the compound useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Properties
IUPAC Name |
2-[8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,3-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3/c1-13-4-3-5-17(14(13)2)24-18(28)12-27-21(29)26-11-10-23-20(19(26)25-27)30-16-8-6-15(22)7-9-16/h3-11H,12H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVYCUFSUGPYJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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